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Information Availability on Pharmacokinetics

A clear gap exists in the published data regarding the absorption, distribution, metabolism, and excretion

(ADME) of Tranilast in humans.

o Key Gaps: Authoritative sources like DrugBank Online explicitly list data for Absorption, Volume of
Distribution, Protein Binding, Metabolism, Route of Elimination, Half-life, and Clearance as
"Not Available" [1].

¢ Regulatory Status: This lack of comprehensive data may be related to its regulatory status. Tranilast
is not approved by the U.S. FDA and is primarily marketed in Japan, South Korea, and China [1] [2]
[3]. The FDA has proposed excluding it from the list of ingredients that compounding pharmacies can
use [2] [3].

Molecular and Mechanistic Profile

The following table summarizes the available physicochemical and basic biological data for Tranilast.

Property Description

Chemical Name 2-[[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyllamino]benzoic acid [1] [4]
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Property Description

Formula / Molecular C18H17NO5/327.33 g-mol~1 [1] [4]

Weight

Mechanism of Multiple: Inhibits histamine release from mast cells; suppresses TGF-f3 signaling

Action & synthesis; antagonist of H1 receptor; inhibits hematopoietic prostaglandin D
synthase, TRPV2 ion channel, and NLRP3 inflammasome [1] [5] [2].

Solubility Almost insoluble in water; soluble in DMSO (approx. 50-65 mg/mL) [4] [6].

Experimental ~2.5 mg/mL in co-solvent systems (e.g., 10% DMSO + 40% PEG300 + 5%

Solubility (for Tween80 + 45% Saline) [4].

research)

Detailed Experimental Protocol

While full ADME data is unavailable, research into Tranilast's mechanisms provides detailed experimental
methodologies. The following workflow illustrates a protocol for studying Tranilast's inhibition of the

sepiapterin reductase (SPR) enzyme, a mechanism relevant to chronic pain [7].

Experimental Goal:
Inhibit SPR to reduce BH4 production

Y
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~Identify key residues (e.g., S157, Y170, D257) - Add Tranilast (dose-dependent) - Use triple quad mass spectrometry
e ! ! - Measure absorbance change to determine ICso - Quantify intracellular BH4 levels

Click to download full resolution via product page

Objective: To demonstrate that Tranilast acts as a potent inhibitor of sepiapterin reductase (SPR), thereby

reducing the production of tetrahydrobiopterin (BH4), a cofactor linked to chronic pain pathways [7].
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Methodology Details:

¢ In Silico Molecular Docking & Dynamics [7]:

o Dock Tranilast into the active site of human SPR and compare its binding mode and stability
(via 500 ns molecular dynamics simulations) with the native substrate, sepiapterin.

o Key Interaction Check: Confirm that Tranilast forms stable hydrogen bonds with catalytic triad
residues of hSPR, such as S157, Y170, and D257.

¢ In Vitro Colorimetric Enzyme Assay [7]:

o Procedure: Incubate purified hSPR enzyme with its substrate (sepiapterin) and cofactor
(NADPH) in the presence of increasing concentrations of Tranilast.

o Control: Include a known hSPR inhibitor (e.g., N-acetyl serotonin) for potency comparison.
o Measurement: Monitor the enzyme-catalyzed reaction spectrophotometrically. Calculate the
half-maximal inhibitory concentration (ICso) from the dose-response data. The study found

Tranilast to be nearly twice as potent as the control inhibitor [7].

¢ Cell-Based Intracellular Activity Validation [7]:

o Cell Treatment: Apply Tranilast to live cells in culture.

o BH4 Quantification: Lyse the treated cells and analyze the lysates using triple quadrupole
mass spectrometry to precisely measure the intracellular concentration of BH4. Results showed
a proportional decrease in BH4 with Tranilast treatment [7].

Research Applications & Adverse Effects

The broad mechanism of action of Tranilast has led to research in many areas beyond its original approval

for allergic conditions. However, systemic use is associated with specific adverse effects.

o Potential Research & Therapeutic Applications:

o Anti-fibrotic: Reduces collagen synthesis and TGF-f1-induced fibrosis in models of kidney,
heart, and lung disease [5] [8].

o Oncology: Inhibits proliferation, migration, and induces apoptosis in various cancer cell lines
(e.q., breast, prostate, glioma); also shows potential to enhance efficacy of chemotherapeutic
drugs [5] [9].

o Immunology & Inflammation: Inhibits the NALP3 inflammasome and blocks S100A12 protein
interaction with the RAGE receptor, a key pathway in inflammatory diseases [2] [8] [10].
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o Neuropathic Pain: The inhibition of SPR and subsequent reduction in BH4 presents a novel
potential mechanism for chronic pain management [7].

¢ Documented Adverse Effects (Systemic Administration):

o Hepatotoxicity: Elevated liver transaminases (3x upper limit in 11% of patients in one trial) [2]

[3].
o Hematological Effects: Leukopenia, thrombocytopenia, and anemia [2] [3].
o Other Effects: Kidney failure, rash, and urinary problems have been reported [2] [3].

How to Proceed with Your Research

Given the identified data gaps, here are suggestions for your continued research on Tranilast

pharmacokinetics:

e Consult Regulatory Submissions: The most detailed pharmacokinetic and metabolic data is likely
found in the approval dossiers submitted to regulatory agencies in Japan (PMDA) and South Korea
(MFDS). These documents are not typically in the public domain but can sometimes be accessed
through formal information requests or proprietary commercial databases.

e Search Patent Literature: Pharmaceutical companies often disclose detailed preclinical and clinical
data, including ADME studies, within patent applications. Searching platforms like Google Patents,
USPTO, or WIPO for "Tranilast sodium" and related formulations could yield valuable technical
information.

e Explore Specialized Research Databases: Consider using deep chemical and pharmacological
data platforms that may contain unpublished or hard-to-find preclinical study results.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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